molecular formula C8H4ClFN2 B179695 4-Chloro-8-fluoroquinazoline CAS No. 124429-27-2

4-Chloro-8-fluoroquinazoline

Cat. No. B179695
CAS RN: 124429-27-2
M. Wt: 182.58 g/mol
InChI Key: PLGWYJGWORFSFY-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoroquinazoline is a chemical compound with the molecular weight of 182.58 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .


Molecular Structure Analysis

The 4-Chloro-8-fluoroquinazoline molecule contains a total of 17 bonds. There are 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

4-Chloro-8-fluoroquinazoline has a molecular formula of C8H4ClFN2 and an average mass of 182.582 Da .

Scientific Research Applications

Pharmacology: Potential Therapeutic Agent Synthesis

4-Chloro-8-fluoroquinazoline: is a compound of interest in the synthesis of various therapeutic agents. Its structure serves as a scaffold for the development of molecules with potential pharmacological activities. The presence of halogens like chlorine and fluorine is particularly significant, as they can often be found in compounds with antimicrobial, antifungal, and anticancer properties .

Material Science: Advanced Material Development

In material science, 4-Chloro-8-fluoroquinazoline could be utilized in the development of new materials with unique properties. Its molecular structure may contribute to the creation of advanced polymers or coatings that require specific chemical functionalities for enhanced durability or resistance .

Chemical Synthesis: Building Block for Complex Molecules

This compound is valuable as a building block in chemical synthesis. It can be used to construct more complex quinazoline derivatives, which are prevalent in a variety of chemical reactions and are known for their diverse biological activities. The synthesis of such derivatives is crucial for the development of new drugs and biochemical probes .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 4-Chloro-8-fluoroquinazoline may be investigated for its potential to act as an enzyme inhibitor. By binding to the active sites of enzymes, it could modulate their activity, which is a common strategy in drug design to treat diseases where enzyme regulation is disrupted .

Industrial Applications: Specialty Chemical Manufacturing

Industrially, 4-Chloro-8-fluoroquinazoline can be used in the manufacture of specialty chemicals where its specific reactivity is required. It might be involved in processes that produce fine chemicals for pharmaceuticals or high-performance materials .

Environmental Applications: Analytical and Detection Methods

The environmental applications of 4-Chloro-8-fluoroquinazoline could include its use in analytical chemistry for the detection of various substances. Its unique chemical properties might make it suitable as a reagent or a component of sensors that detect environmental pollutants or toxins .

Safety and Hazards

4-Chloro-8-fluoroquinazoline may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It should be used only outdoors or in a well-ventilated area. Avoid breathing dust and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-chloro-8-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGWYJGWORFSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601436
Record name 4-Chloro-8-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-fluoroquinazoline

CAS RN

124429-27-2
Record name 4-Chloro-8-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-8-fluoroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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